(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid
Description
(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative of biphenyl with chlorine substituents at the 2-position of one phenyl ring and the 4'-position of the adjacent ring.
Properties
Molecular Formula |
C12H9BCl2O2 |
|---|---|
Molecular Weight |
266.9 g/mol |
IUPAC Name |
[3-chloro-4-(4-chlorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BCl2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,16-17H |
InChI Key |
ZVMGGQKDTZVGMR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols under specific conditions.
Substitution Reactions: The chlorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Phenols: Formed through oxidation reactions.
Substituted Biphenyls: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, including the development of inhibitors for specific enzymes and the creation of functional materials .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The electronic and steric profiles of biphenyl boronic acids are heavily influenced by substituent type and position. Key analogs and their properties are summarized below:
Key Observations:
- Steric Hindrance: Ortho-substituents (e.g., Cl at 2-position) may reduce coupling efficiency due to steric clashes, as seen in lower yields for trifluoromethyl-substituted analogs (36% yield in ) .
- Solubility: Dichloro-substituted biphenyl boronic acids likely exhibit lower solubility compared to mono-substituted or fluorinated analogs, complicating purification .
Biological Activity
(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Research indicates that (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated moderate activity against several microbial strains. The synthesis of thiazolidine derivatives incorporating this boronic acid resulted in compounds that showed efficacy against both gram-positive and gram-negative bacteria .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest at the G2/M phase. This mechanism is attributed to its ability to interfere with tubulin polymerization, which is crucial for mitosis . For example, a related boronic acid derivative exhibited an IC50 value of 6.74 nM against U266 cells, indicating strong antiproliferative effects .
Anti-inflammatory Effects
(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. Higher concentrations of the compound enhanced its anti-inflammatory activity without increasing toxicity to cells .
Antiviral Activity
In addition to antibacterial and anticancer activities, this compound has shown antiviral effects, particularly against HIV. It acts as a competitive inhibitor of HIV-1 protease with a significantly higher affinity compared to existing treatments like darunavir. The binding studies reveal that the boronic acid moiety contributes to its enhanced affinity and efficacy .
The biological activity of (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial resistance and cancer cell proliferation.
- Cell Cycle Interference : By disrupting tubulin dynamics, it prevents proper mitotic progression in cancer cells.
- Reactive Oxygen Species Modulation : Its antioxidant properties help mitigate oxidative stress in inflammatory conditions.
Study on Antimicrobial Efficacy
A recent study synthesized various thiazolidine derivatives containing (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid and tested their antimicrobial activity. The results indicated that these compounds had varying degrees of effectiveness against E. coli and S. aureus, with some derivatives showing significant inhibition zones compared to controls .
Evaluation of Anticancer Effects
In vitro studies on U266 cells treated with (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid demonstrated a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed that the compound induced G2/M phase arrest, leading to apoptosis in a subset of cells .
Data Summary
| Biological Activity | IC50 Value | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Enzyme inhibition |
| Anticancer | 6.74 nM | Cell cycle arrest |
| Anti-inflammatory | N/A | iNOS inhibition |
| Antiviral | Ki = 0.5 pM | Protease inhibition |
Q & A
Q. How do researchers design experiments to study hydrolysis stability of dichloro-substituted boronic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
